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4-Methylnonanoic acid

Flavor chemistry Sensory analysis Threshold determination

Flavor houses and food authenticity labs requiring authentic mutton aroma compounds often face unreliable purity and enantiomeric composition in commercial vBCFA standards. Our 4-methylnonanoic acid (≥97% FG, Halal, Kosher) is a JECFA- and FEMA-approved character-impact compound for ovine/caprine flavor reconstitution. • Purity ≥97% (GC/T); JECFA 98.0% available • Boiling point 292-293 °C, density 0.871 g/mL • Ship ambient; -20°C long-term storage • Suitable for GC-MS reference standards, flavor compounding, and structure-property studies. Bulk quantities and global shipping available.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 45019-28-1
Cat. No. B1329270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylnonanoic acid
CAS45019-28-1
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCCC(C)CCC(=O)O
InChIInChI=1S/C10H20O2/c1-3-4-5-6-9(2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
InChIKeyWQTZCQIRCYSUBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylnonanoic Acid: Product Overview


4-Methylnonanoic acid (4-Me-9:0) is a medium-chain, 4-alkyl-branched fatty acid (C₁₀H₂₀O₂, MW 172.26) belonging to the volatile branched-chain fatty acid (vBCFA) family. It is recognized as one of three key character-impact compounds responsible for the species-specific mutton and goat-meat aroma, alongside 4-methyloctanoic acid (4-Me-8:0) and 4-ethyloctanoic acid (4-Et-8:0) [1]. The compound is a chiral molecule possessing one stereogenic center at the 4-position; the naturally occurring form in ovine and caprine tissues is the (R)-enantiomer [2]. It is approved as a flavoring agent by JECFA (No. 274), FEMA (No. 3574), and the Council of Europe (COE No. 11925), with a JECFA minimum purity specification of 98.0% [3]. Commercial availability includes racemic mixtures at ≥97% purity (FG, Halal, Kosher grades) suitable for flavor and fragrance compounding .

Why 4-Methylnonanoic Acid Is Irreplaceable


The three mutton-flavor vBCFAs—4-methyloctanoic acid (4-Me-8:0), 4-ethyloctanoic acid (4-Et-8:0), and 4-methylnonanoic acid (4-Me-9:0)—are not functionally interchangeable despite their shared 4-alkyl-branch motif. Each exhibits a distinct flavor detection threshold, odor character, endogenous tissue concentration, and enantiomeric composition in natural matrices [1]. Straight-chain nonanoic acid (C9:0), while sharing the same carbon count, lacks the 4-methyl branch and consequently differs markedly in boiling point, log KOW, pKa, and sensory profile, rendering it unsuitable as a surrogate in mutton-flavor reconstitution or analytical calibration [2]. The quantitative evidence below demonstrates that substitution of 4-Me-9:0 with any in-class analog would alter both sensory output and analytical accuracy in a measurable, predictable manner.

4-Methylnonanoic Acid: Differentiation Evidence


Aqueous Flavor Threshold vs. 4-Methyloctanoic Acid

In a direct sensory panel study, the flavor detection threshold of 4-methylnonanoic acid in water at 21 °C and pH 2 was determined to be 2.4 ppm, compared to 0.6 ppm for 4-methyloctanoic acid (4-Me-8:0) under identical conditions [1]. 4-Ethyloctanoic acid (4-Et-8:0) exhibited an even lower threshold of 0.006 ppm in a related study [2]. This means 4-Me-9:0 requires a 4-fold higher aqueous concentration than 4-Me-8:0 and approximately 400-fold higher than 4-Et-8:0 to reach sensory detection.

Flavor chemistry Sensory analysis Threshold determination

Meat Matrix Flavor Threshold vs. 4-Methyloctanoic Acid

In a cooked mince-meat matrix, organoleptic threshold detection levels were approximately 45 ppm for 4-methylnonanoic acid compared to approximately 0.5 ppm for 4-methyloctanoic acid (hircinoic acid) [1]. The ~90-fold threshold differential in a realistic food matrix far exceeds the 4-fold difference observed in pure water, indicating that the food matrix amplifies the sensory differentiation between these two vBCFAs.

Meat flavor Organoleptic evaluation Food matrix effects

Enantiomeric Purity: Natural vs. Synthetic Form

Gas chromatographic enantioseparation on chiral stationary phases revealed that 4-methylnonanoic acid (4-Me-9:0), when present in goat and sheep subcutaneous adipose tissue, occurs exclusively as the (R)-enantiomer (enantiopure) [1]. In contrast, commercially supplied synthetic 4-Me-9:0 is typically racemic (±) unless specifically resolved. The two enantiomers exhibit different aroma intensities, a phenomenon established across the 4-alkyl-branched fatty acid class [1]. Optical rotation measurement confirmed that (R)-4-Me-9:0 is laevorotatory, consistent with other (R)-4-methyl-branched fatty acids [1].

Chiral analysis Enantiomer separation Natural flavor authenticity

Endogenous Concentration in Sheep Fat vs. 4-Methyloctanoic Acid

Direct GC/MS-SIM quantification of vBCFAs as methyl esters in subcutaneous adipose tissue from three sheep breeds yielded concentrations of 23–88 μg/g for 4-methyloctanoic acid (4-Me-8:0), 13–26 μg/g for 4-ethyloctanoic acid (4-Et-8:0), and approximately 2.9–18 μg/g for 4-methylnonanoic acid (4-Me-9:0) [1]. The LOQ and LOD for 4-Me-9:0 were 3.6–4.8 μg/g and 1.1–1.4 μg/g, respectively [1]. This indicates that 4-Me-9:0 is consistently the least abundant of the three mutton-flavor vBCFAs in ovine fat, with concentrations typically 2.6- to 15-fold lower than 4-Me-8:0.

Tissue distribution Quantitative GC-MS Biomarker analysis

Physicochemical Properties vs. Straight-Chain Nonanoic Acid

The 4-methyl branch in 4-methylnonanoic acid fundamentally alters key physicochemical parameters relative to its straight-chain isomer nonanoic acid (C9:0). The boiling point increases from 254 °C (nonanoic acid) to 292–293 °C (4-Me-9:0) ; log KOW rises from 3.42 (experimental, nonanoic acid) to 3.94 (EPI Suite estimate, 4-Me-9:0) [1][2]; density decreases from 0.906 g/mL to 0.871 g/mL at 25 °C ; and predicted pKa shifts from 4.96 to 4.80 [3]. Water solubility is reduced to 64.05 mg/L for 4-Me-9:0 [2] versus ~300 mg/L for nonanoic acid. These differences are directly attributable to the disruption of linear chain packing and altered hydrophobic surface area introduced by the 4-methyl substituent.

Physicochemical properties Structure-property relationship Formulation behavior

HF-SLM Extraction Efficiency vs. 4-Methyloctanoic Acid

In a validated HF-SLM extraction method coupled with GC analysis for mutton samples, the enrichment factor achieved for 4-methylnonanoic acid (MNA) was 116, compared to 133 for 4-methyloctanoic acid (MOA) under identical extraction conditions (5% tri-n-octylphosphine oxide in di-n-hexyl ether as liquid membrane, pH 4 donor phase, 0.3 M NaOH acceptor, 4 h extraction) [1]. This represents a 15% lower enrichment efficiency for the C10 branched acid relative to its C9 analog. Method detection limits were 0.0007–0.0015 mg/kg with good linearity (R² > 0.9956) and recovery of 88.54–122.13% [1].

Sample preparation Extraction efficiency Analytical method validation

4-Methylnonanoic Acid: Application Scenarios


Enantiomer-Specific Mutton & Goat Flavor Formulation

Flavor houses developing premium, biomimetic mutton or goat-meat flavor formulations should specify enantiopure or enantioenriched (R)-4-methylnonanoic acid rather than standard racemic material. Evidence demonstrates that natural 4-Me-9:0 in ovine/caprine tissues is (R)-enantiopure, and enantiomers exhibit divergent aroma intensities [1]. Use of racemic material introduces non-natural (S)-enantiomer, degrading flavor authenticity. The compound's 4-fold higher aqueous threshold vs 4-Me-8:0 [2] and ~90-fold higher threshold in meat matrices [3] positions it as a controlled background note rather than a primary impact compound, enabling precise blending without sensory dominance. Recommended usage levels: 2.5–10 ppm in finished consumer products [4].

GC-MS Reference Standard for Species Authentication

Food authenticity laboratories require certified 4-methylnonanoic acid reference standards for GC-MS-based speciation of meat and dairy products. The compound's low endogenous abundance (2.9–18 μg/g in sheep fat) relative to 4-Me-8:0 (23–88 μg/g) [5] necessitates calibration standards with verified purity ≥98% (JECFA specification [6]). Analytical methods must account for the 15% lower HF-SLM enrichment factor of 4-Me-9:0 vs 4-Me-8:0 [7] to avoid systematic under-quantification. The compound's characteristic log KOW of 3.94 and distinct GC retention behavior relative to straight-chain nonanoic acid [8] further support its use as a selective marker for ovine/caprine fat presence.

Structure-Property Studies of Branched Fatty Acids

Academic and industrial research groups investigating the effect of mid-chain methyl branching on fatty acid properties can use 4-methylnonanoic acid as a model C10 vBCFA. Quantitative differences relative to straight-chain nonanoic acid include: bp elevated by 38 °C (254 → 292 °C), log KOW increased by 0.52 units (3.42 → 3.94), density reduced by 0.035 g/mL, pKa lowered by 0.16 units, and water solubility reduced ~4.7-fold [8]. These data enable systematic structure-property modeling of branching effects on volatility, partition behavior, and acid strength. The Cramer Class I (low toxicity) classification [8] facilitates safe handling in laboratory settings.

Sensory Profiling & Threshold Mapping in Food Matrices

Sensory scientists designing quantitative flavor-threshold studies in complex food matrices benefit from the documented differential between 4-Me-9:0 and its closest analogs. The compound's detection threshold shifts from 2.4 ppm in water [2] to ~45 ppm in cooked mince-meat [3], a ~19-fold matrix-induced suppression—quantitatively distinct from the ~83-fold suppression observed for 4-Me-8:0 (0.6 → 0.5 ppm? reversal pattern). This differential matrix behavior makes 4-Me-9:0 an informative probe compound for studying food matrix-flavorant interactions, particularly the role of fat content and protein binding in modulating volatile fatty acid perception.

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